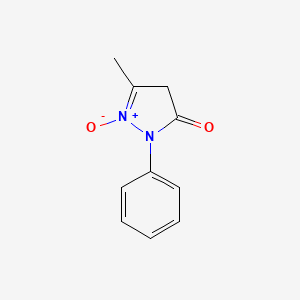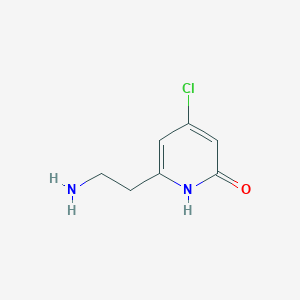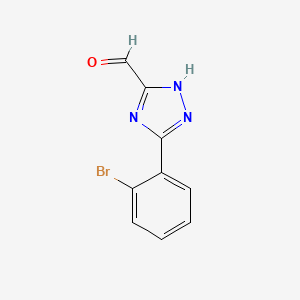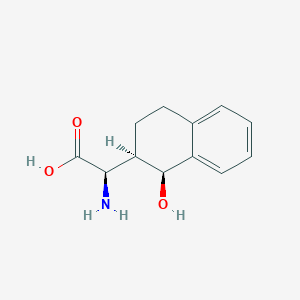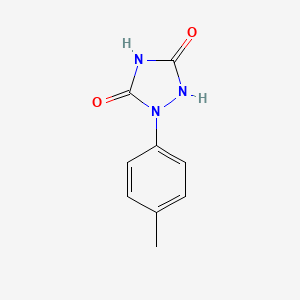
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a p-tolyl group attached to the triazole ring, which imparts unique chemical and physical properties. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
The synthesis of 1-P-Tolyl-1H-1,2,4-triazole-3,5-diol can be achieved through several synthetic routes. One common method involves the reaction of p-tolyl hydrazine with ethyl acetoacetate, followed by cyclization to form the triazole ring. The reaction conditions typically include the use of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete cyclization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the hydroxyl groups into carbonyl groups, resulting in the formation of diketone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically reduce the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound. Common reagents used in these reactions include halogens, alkylating agents, and acylating agents. The major products formed from these reactions depend on the nature of the substituents and the reaction conditions.
科学的研究の応用
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, triazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties. The unique structure of this compound makes it a valuable compound for investigating the biological activity of triazole-based molecules.
Medicine: In medicine, triazole derivatives are used as active pharmaceutical ingredients (APIs) in the development of drugs for treating infections and cancer. The compound’s ability to inhibit specific enzymes and proteins makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound is used as a corrosion inhibitor and as an additive in the formulation of coatings and adhesives. Its chemical stability and resistance to degradation make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-P-Tolyl-1H-1,2,4-triazole-3,5-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. By inhibiting these enzymes, the compound can enhance the efficacy of certain drugs and reduce their side effects.
類似化合物との比較
1-P-Tolyl-1H-1,2,4-triazole-3,5-diol can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,4-triazole-3,5-diol: This compound has a phenyl group instead of a p-tolyl group. The presence of the phenyl group can influence the compound’s chemical reactivity and biological activity.
1-Benzyl-1H-1,2,4-triazole-3,5-diol: The benzyl group in this compound provides different steric and electronic effects compared to the p-tolyl group, affecting its overall properties.
1-Methyl-1H-1,2,4-triazole-3,5-diol: The methyl group in this compound is smaller and less bulky than the p-tolyl group, which can impact its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties. The presence of the p-tolyl group enhances its stability and makes it a valuable compound for various applications.
特性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC名 |
1-(4-methylphenyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C9H9N3O2/c1-6-2-4-7(5-3-6)12-9(14)10-8(13)11-12/h2-5H,1H3,(H2,10,11,13,14) |
InChIキー |
QSKPQYVBBGCKQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(=O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



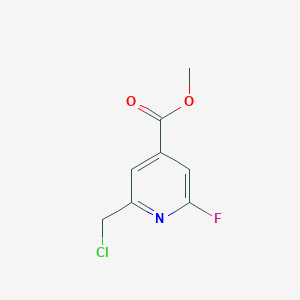

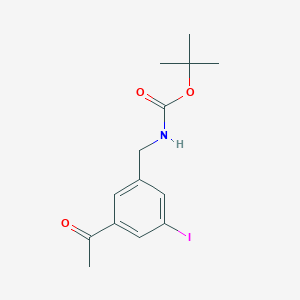

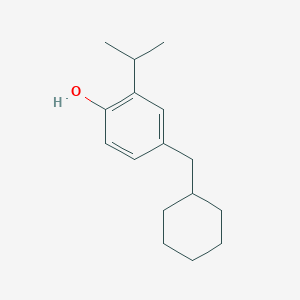
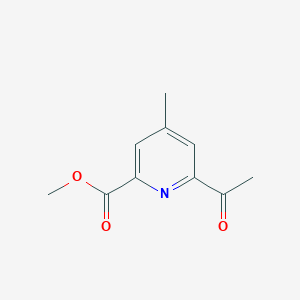
![[3-Benzoyloxy-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B14853679.png)
